molecular formula C19H23FN4O B2378566 1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034468-88-5

1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2378566
CAS No.: 2034468-88-5
M. Wt: 342.418
InChI Key: GUDNNDVIAWFAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23FN4O and its molecular weight is 342.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Applications

  • Development of PET Tracers: The compound 1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been utilized in the development of PET (Positron Emission Tomography) tracers for imaging brain activities. A study developed [(11)C]MFTC, a tracer for visualizing fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer was synthesized using a process involving 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine, indicating the utility of such compounds in neurological research (Kumata et al., 2015).

Enzyme Inhibition Research

  • Soluble Epoxide Hydrolase Inhibitors: In the realm of enzyme inhibition, 1,3-disubstituted ureas with a piperidyl moiety, structurally similar to this compound, have been synthesized as inhibitors of soluble epoxide hydrolase (sEH). These compounds have shown significant improvements in pharmacokinetic parameters and demonstrated the potential for therapeutic use in reducing inflammatory pain (Rose et al., 2010).

Structural and Conformational Analysis

  • Conformational Analysis: The structural and conformational properties of similar compounds have been studied, which is crucial for understanding their reactivity and interactions with biological targets. For example, a study focused on the crystal structure and conformational analysis of a compound with a structure closely related to this compound, providing insights into its physical and chemical properties (Ribet et al., 2005).

Applications in Neuroscience

  • Orexin Receptor Antagonism: Compounds structurally related to this compound have been studied for their role in modulating orexin receptors. Such compounds have potential applications in treating disorders related to compulsive behavior and eating disorders. A study investigating the role of orexin-1 receptor mechanisms in compulsive food consumption highlighted the relevance of these compounds in neuroscience research (Piccoli et al., 2012).

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDNNDVIAWFAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.